Moderate Lipophilicity (log P 2.74) Balances Aqueous Solubility and Lipid Partitioning Relative to Common Antioxidants
5‑Butyl‑2‑methoxyphenol exhibits a calculated log P of 2.74 . This value is significantly lower than that of the widely used food antioxidant BHA (log P ≈ 3.2) [1] and substantially lower than BHT (log P ≈ 5.25) [2]. It is, however, higher than the 5‑methyl analog (log P ≈ 1.71) [3]. The intermediate lipophilicity suggests that 5‑butyl‑2‑methoxyphenol will partition into lipid phases less strongly than BHA/BHT, potentially reducing the risk of excessive accumulation in fatty tissues while still providing adequate solubility in oil‑based formulations.
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | 2.74 |
| Comparator Or Baseline | BHA: 3.2; BHT: 5.25; 5‑methyl‑2‑methoxyphenol: 1.71 |
| Quantified Difference | Δ vs. BHA = –0.46; Δ vs. BHT = –2.51; Δ vs. 5‑methyl = +1.03 |
| Conditions | Calculated log P (ALogPS or ChemAxon) from published databases |
Why This Matters
Moderate log P is often optimal for achieving a balance between solubility in both aqueous and lipid environments, which is critical for emulsified systems, biological membranes, and controlled release applications.
- [1] Sielc. (2025). Butylated Hydroxyanisole (BHA). Log P data. Retrieved from https://sielc.com/butylated-hydroxyanisole-bha View Source
- [2] FoodB. (2010). Showing Compound 2,6‑Di‑tert‑butyl‑4‑methylphenol (FDB011992). log P data. Retrieved from https://foodb.ca/compounds/FDB011992 View Source
- [3] Molaid. (n.d.). 2‑Methoxy‑5‑methylphenol (1195‑09‑1). Log P data. Retrieved from https://www.molaid.com/2-methoxy-5-methylphenol-1195-09-1 View Source
